3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole
Overview
Description
The compound “3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole” is likely an organic compound containing a bromine atom, a trifluoromethyl group, and an isoxazole ring. Isoxazoles are five-membered rings containing an oxygen atom and a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
- Isoxazoles, including derivatives similar to 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole, have been characterized through spectral studies, such as HRMS, IR, 1H NMR, and 13C NMR, revealing insights into their molecular structure and interactions. For example, studies on 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole highlighted the importance of understanding the dihedral angles and stabilization interactions within these compounds (N. R. Sreenatha et al., 2017).
Chemical Reactivity and Applications
- Research into the reactivity of haloisoxazole derivatives has been extensive, with some studies focusing on the nucleophilic substitution reactions that allow for the synthesis of complex heterocyclic compounds. For instance, the facile route to quadruply annulated borepins involves a nucleophilic substitution reaction as a key step, highlighting the synthetic utility of bromo-substituted compounds in creating novel organic frameworks (Kai Schickedanz et al., 2017).
Antimicrobial and Antifungal Activities
- The antifungal and antimicrobial potentials of haloisoxazole derivatives have been investigated, showing promising results against various strains. For example, studies on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds indicate broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (V. Buchta et al., 2004).
Potential in Material Science
- The unique properties of isoxazole derivatives extend to material science, where their photoluminescence and electronic characteristics can be harnessed. For instance, borepins derived from bromophenyl isoxazoles exhibit notable photoluminescence in the blue-green spectrum, demonstrating the potential of these compounds in the development of new materials (Kai Schickedanz et al., 2017).
Future Directions
properties
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-9-5-8(16-15-9)6-3-1-2-4-7(6)10(12,13)14/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFCJTGGZWNOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656829 | |
Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole | |
CAS RN |
1120215-04-4 | |
Record name | 3-Bromo-4,5-dihydro-5-[2-(trifluoromethyl)phenyl]isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120215-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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